molecular formula C10H12ClN3 B8759240 1H-Pyrrolo[2,3-b]pyridine-3-ethanamine, 6-chloro-N-methyl-

1H-Pyrrolo[2,3-b]pyridine-3-ethanamine, 6-chloro-N-methyl-

Cat. No. B8759240
M. Wt: 209.67 g/mol
InChI Key: JJFBKFALHJUHDN-UHFFFAOYSA-N
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Patent
US05977131

Procedure details

A mixture of 1 g (3.26 mM) of 6-Chloro-3-(2-iodo-ethyl)-1H-pyrrolo[2,3-b]pyridine and 0.49 g (3.26 mM) Nal were mixed together in 100 mL of an ethanol solution saturated with methyl amine gas. This solution was heated to 100° C. in a steel bomb for 12 hours. The reaction mixture was cooled to room temperature and the solvent evaporated. The residue was chromatographed on silica using a mixture of 10:1 CH2Cl6 : CH3OH as the elutant. The appropriate fractions were combined and evaporated. The residue was crystallized from isopropyl ether-methanol to yield 140 mg of [2-(6-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-ethyl]-methyl-amine. MP=214-215° C. NMR (D6DMSO) δ11.75 (s, 1H), 8.08 (d, 1H), 7.41 (s, 1H), 7.15 (d, 1H), 3.20 (t, 2H), 3.02 (t, 2H), 2.60 (s, 3H). 13C NMR (D6DMSO) 147.5, 143.2, 129.9, 124.8, 118.2, 114.8, 108.7, 48.4, 32.6, 21.6. Mass spectrum: m/e=210, 212(P+1, P+3).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
0.49 g
Type
reactant
Reaction Step One
[Compound]
Name
steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[C:6]2[NH:8][CH:9]=[C:10]([CH2:11][CH2:12]I)[C:5]2=[CH:4][CH:3]=1.[NH2:14][C@H:15](C(O)=O)CC1C=C2C(C=CC=C2)=CC=1.CN>C(O)C>[Cl:1][C:2]1[N:7]=[C:6]2[NH:8][CH:9]=[C:10]([CH2:11][CH2:12][NH:14][CH3:15])[C:5]2=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
ClC1=CC=C2C(=N1)NC=C2CCI
Name
Quantity
0.49 g
Type
reactant
Smiles
N[C@@H](CC1=CC=C2C=CC=CC2=C1)C(=O)O
Step Two
Name
steel
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent evaporated
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed on silica using
ADDITION
Type
ADDITION
Details
a mixture of 10:1 CH2Cl6
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was crystallized from isopropyl ether-methanol

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C2C(=N1)NC=C2CCNC
Measurements
Type Value Analysis
AMOUNT: MASS 140 mg
YIELD: CALCULATEDPERCENTYIELD 29.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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